molecular formula C14H16O3 B13713482 Methyl 3-ethynyl-5-isobutoxybenzoate

Methyl 3-ethynyl-5-isobutoxybenzoate

Cat. No.: B13713482
M. Wt: 232.27 g/mol
InChI Key: VWVBHNHXURBWHL-UHFFFAOYSA-N
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Description

Methyl 3-ethynyl-5-isobutoxybenzoate is a substituted benzoate ester featuring an ethynyl group at the 3-position and an isobutoxy moiety at the 5-position of the aromatic ring. The ethynyl group introduces rigidity and reactivity (e.g., via Sonogashira coupling), while the isobutoxy substituent enhances lipophilicity, influencing solubility and bioavailability.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

methyl 3-ethynyl-5-(2-methylpropoxy)benzoate

InChI

InChI=1S/C14H16O3/c1-5-11-6-12(14(15)16-4)8-13(7-11)17-9-10(2)3/h1,6-8,10H,9H2,2-4H3

InChI Key

VWVBHNHXURBWHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)C(=O)OC)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethynyl-5-isobutoxybenzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the industrial process would need to consider cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethynyl-5-isobutoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Methyl 3-ethynyl-5-isobutoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-ethynyl-5-isobutoxybenzoate depends on its specific application

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 3-ethynyl-5-isobutoxybenzoate belongs to the broader class of substituted methyl benzoates. Key comparisons include:

Compound Name Substituents Functional Features Key Applications/Properties
This compound 3-ethynyl, 5-isobutoxy Ethynyl (C≡CH), branched alkoxy Potential coupling reactions, high rigidity
Sandaracopimaric acid methyl ester (Fig. 2, ) Diterpene-derived carboxylic acid ester Bicyclic structure, methyl ester Natural resin component, antimicrobial activity
Z-Communic acid methyl ester (Fig. 1, ) Labdane diterpene ester Conjugated diene, methyl ester Plant resin constituent, GC-MS diagnostic marker
Dodecanoic acid methyl ester (methyl laurate) Aliphatic chain (C12) Saturated fatty acid ester Solvent, biodiesel component
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino, ketone Heterocyclic precursor Intermediate for imidazole synthesis



Key Observations :

  • Substituent Effects : The ethynyl group in this compound distinguishes it from diterpene esters (e.g., sandaracopimaric acid methyl ester) and aliphatic esters (e.g., methyl laurate). This group enables cross-coupling reactions, unlike the inert aliphatic chains in methyl laurate .

Analytical Characterization

While direct data for this compound are unavailable, analogous compounds provide benchmarks:

  • NMR/FTIR : The ethynyl group would show a distinctive C≡C stretch (~2100 cm⁻¹) in FTIR, absent in diterpene esters. In <sup>1</sup>H NMR, the isobutoxy protons would resonate as a multiplet near δ 1.0–1.2 ppm (cf. methyl shikimate’s methyl groups at δ 3.7 ppm, Fig. 5A ).
  • Chromatography : Gas chromatography (GC) retention times for methyl esters vary with substituent bulk. For example, Z-communic acid methyl ester elutes later than sandaracopimaric acid methyl ester due to increased molecular weight (Fig. 2, ).

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